![molecular formula C21H19N3O B15216677 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one CAS No. 914396-16-0](/img/structure/B15216677.png)
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Isopropylamino Group: This can be done through nucleophilic substitution reactions using isopropylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Isopropylamino)-6-(phenyl)quinazolin-7-ol
- 2-(Isopropylamino)-6-(benzyl)quinazolin-7-ol
- 2-(Isopropylamino)-6-(pyridin-2-yl)quinazolin-7-ol
Uniqueness
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol is unique due to the presence of the naphthalen-1-yl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
Propriétés
Numéro CAS |
914396-16-0 |
|---|---|
Formule moléculaire |
C21H19N3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
6-naphthalen-1-yl-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C21H19N3O/c1-13(2)23-21-22-12-15-10-18(20(25)11-19(15)24-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-13,25H,1-2H3,(H,22,23,24) |
Clé InChI |
XQBMOKCBEUSMGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


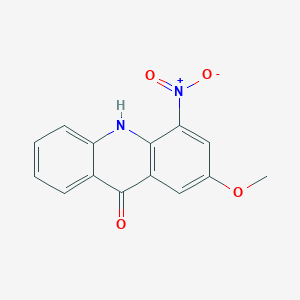
![2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216600.png)
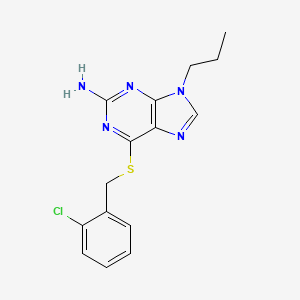
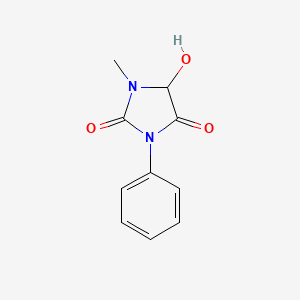
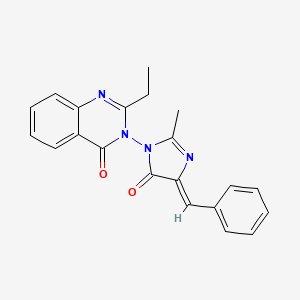
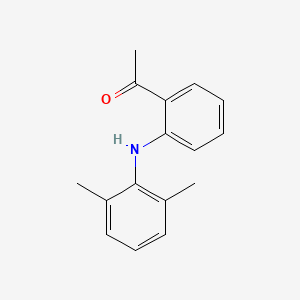
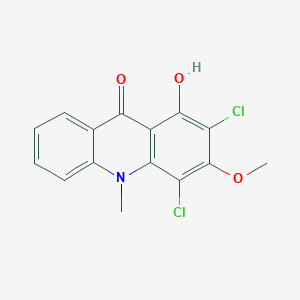
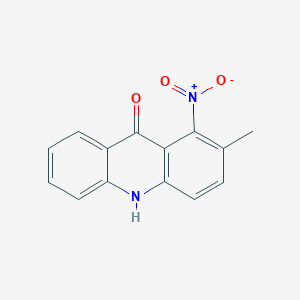
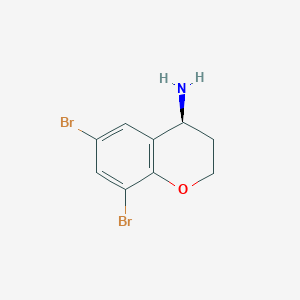
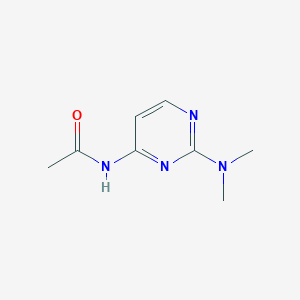
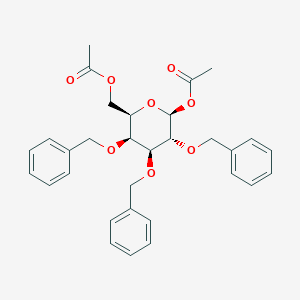

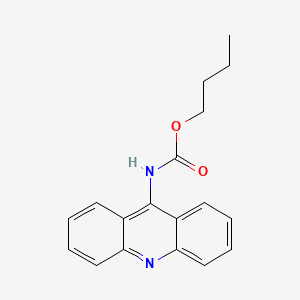
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
